3-Amino-2-methyl-6-nitrobenzoic acid
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Overview
Description
3-Amino-2-methyl-6-nitrobenzoic acid: is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzoic acid, characterized by the presence of amino, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-6-nitrobenzoic acid typically involves the nitration of 2-methylbenzoic acid followed by the introduction of an amino group. One common method is as follows:
Nitration: 2-Methylbenzoic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Amination: The resulting 2-methyl-6-nitrobenzoic acid is then subjected to a reduction process to convert the nitro group to an amino group. This can be achieved using reducing agents like iron powder in the presence of hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 3-Amino-2-methyl-6-nitrobenzoic acid can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Reducing Agents: Iron powder, hydrochloric acid, or catalytic hydrogenation.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Substitution Reagents: Acyl chlorides, alkyl halides, or sulfonyl chlorides.
Major Products:
Reduction: 3-Amino-2-methylbenzoic acid.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Oxidation: 3-Amino-2-carboxy-6-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 3-Amino-2-methyl-6-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be modified to produce compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the materials science industry, this compound is used in the synthesis of polymers and resins. Its derivatives are employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-6-nitrobenzoic acid depends on its specific application. In general, the presence of the amino and nitro groups allows it to participate in various chemical reactions, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Amino-6-nitrobenzoic acid: Similar structure but lacks the methyl group.
3-Nitrobenzoic acid: Lacks both the amino and methyl groups.
2-Methyl-6-nitrobenzoic acid: Lacks the amino group.
Uniqueness: 3-Amino-2-methyl-6-nitrobenzoic acid is unique due to the combination of amino, methyl, and nitro groups on the benzoic acid core. This combination allows for a diverse range of chemical modifications and applications, making it a versatile compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
3-amino-2-methyl-6-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,9H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPPLQPZJNZAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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